

Application Notes and Protocols: ER-851

Pharmacokinetics and Pharmacodynamics

Assay

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Compound of Interest

Compound Name: ER-851

Cat. No.: B15579985

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Introduction

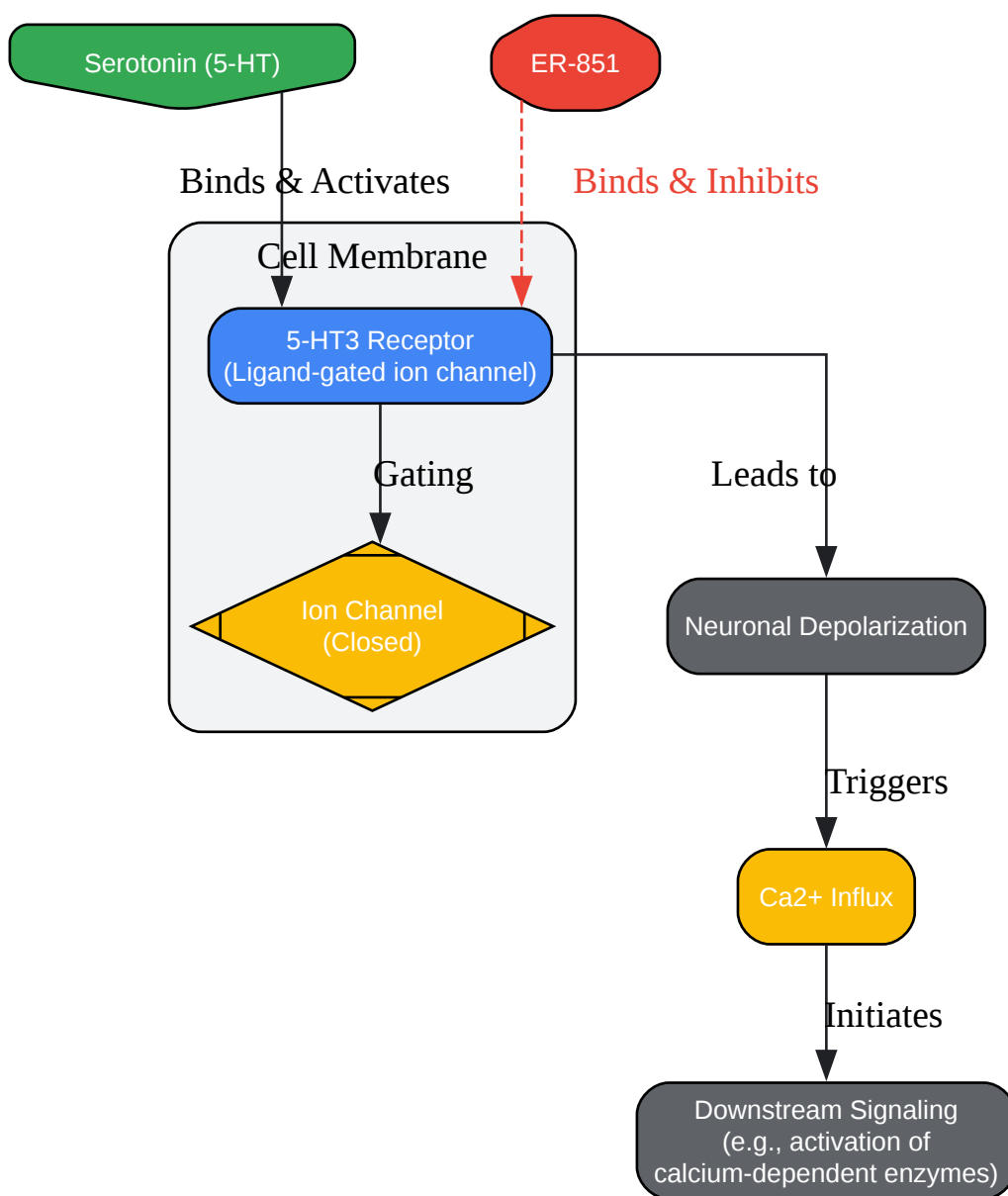
ER-851, also known as Adr 851, is identified as a 5-hydroxytryptamine-3 (5-HT₃) receptor antagonist.^[1] The development of this compound was discontinued, leading to limited publicly available scientific information.^[1] This document provides a generalized overview of the expected pharmacokinetics and pharmacodynamics of a 5-HT₃ receptor antagonist like **ER-851**, based on the established knowledge of its therapeutic class. The protocols and data presented herein are representative and intended to serve as a guide for the preclinical assessment of similar compounds.

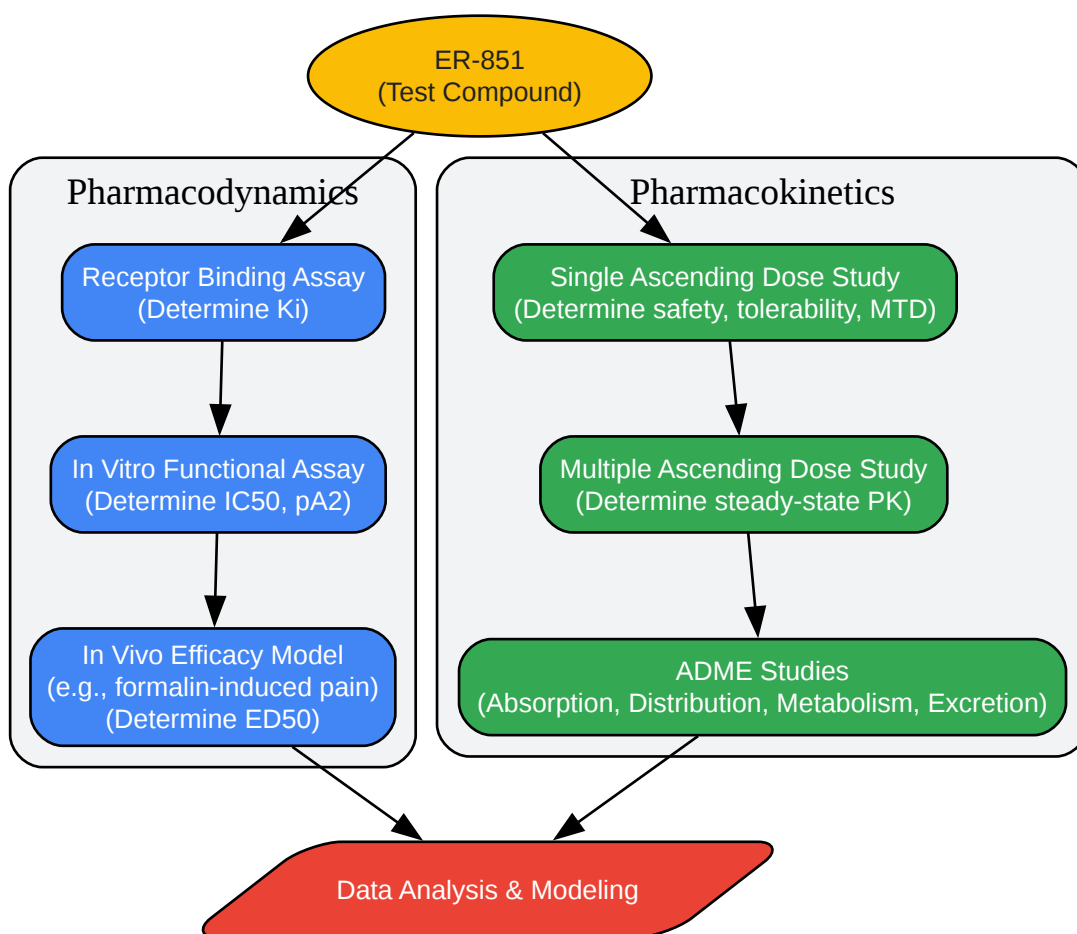
Mechanism of Action: 5-HT₃ Receptor Antagonism

The primary mechanism of action of **ER-851** is the competitive antagonism of the 5-HT₃ receptor.^[1] The 5-HT₃ receptor is a ligand-gated ion channel located on neurons in both the central and peripheral nervous systems.^[1] Activation of these receptors by serotonin (5-HT) leads to a rapid influx of cations (primarily Na⁺ and K⁺, with a smaller contribution from Ca²⁺), resulting in neuronal depolarization.^[1] By binding to the 5-HT₃ receptor, **ER-851** is presumed to block the binding of serotonin, thereby inhibiting the opening of the ion channel and subsequent neuronal excitation.^[1] This interruption of the downstream signaling cascade is the basis for its potential therapeutic effects, such as analgesia.^[1]

Signaling Pathway

The antagonism of the 5-HT₃ receptor by **ER-851** interrupts the signaling cascade initiated by serotonin. The proposed mechanism involves the prevention of cation influx and a subsequent rise in intracellular calcium, which acts as a second messenger.^[1]





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References

- 1. benchchem.com [benchchem.com]
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